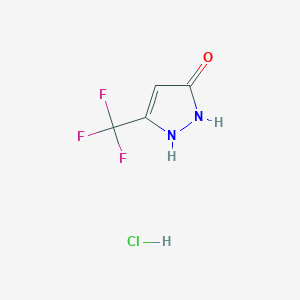

3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1,2-dihydropyrazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2O.ClH/c5-4(6,7)2-1-3(10)9-8-2;/h1H,(H2,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPKNQCJDTUNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NNC1=O)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

- Starting materials: 1,1,1-trifluoro-4-methoxy-3-alken-2-ones (or analogs) and semicarbazide hydrochloride or thiosemicarbazide.

- Solvent: Ethanol or water with pyridine as a base catalyst.

- Conditions: Reflux for 16 hours or heating at ~78 °C.

- Outcome: Formation of 3-alkyl-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazole derivatives, which can be further aromatized.

Key Findings

- The reaction is regioselective, favoring the formation of the 5-hydroxy pyrazole isomer.

- Aromatization attempts with sulfuric acid convert the dihydro-pyrazole to the aromatic 3-(trifluoromethyl)-1H-pyrazol-5-ol.

- Yields range from 65% to 88%, depending on substituents and reaction conditions.

- The presence of pyridine is crucial for the reaction to proceed efficiently in aqueous media; without it, no reaction occurs.

- The method allows the synthesis of various derivatives with antimicrobial activities, indicating the functional versatility of the pyrazole scaffold.

Representative Data Table

| Entry | Substrate (1,1,1-Trifluoro-4-methoxy-3-alken-2-one) | Hydrazine Derivative | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Description |

|---|---|---|---|---|---|---|---|

| 1 | 1d (3-tridecen-2-one) | Semicarbazide hydrochloride | H2O + Pyridine | Reflux (~100) | 16 | 65-76 | 3-alkyl-5-trifluoromethyl-5-hydroxy-4,5-dihydro-1H-pyrazole-1-carboxamide |

| 2 | Various 1,1,1-trifluoro-4-methoxyalk-3-en-2-ones | Thiosemicarbazide | EtOH | 78 | 16 | 70-88 | 3-alkyl-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-pyrazol-1-thiocarboxamides |

Source: Adapted from research on pyrazol-1-yl-thiazoles and related compounds

One-Pot Synthesis Using In Situ Generated Nitrile Imines and Mercaptoacetaldehyde

A more recent and innovative method involves a one-pot (3 + 3)-annulation reaction between nitrile imines and mercaptoacetaldehyde, followed by dehydration and ring contraction to yield 1-aryl-3-trifluoromethylpyrazoles, which can be converted to the target pyrazol-5-ol hydrochloride salt.

Method Details

- Nitrile imines are generated in situ from trifluoromethylated hydrazonoyl bromides.

- Mercaptoacetaldehyde acts as an acetylene surrogate.

- The reaction proceeds under mild conditions with p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent.

- Solvent: Typically halogenated solvents such as dichloromethane; non-halogenated solvents like THF or toluene reduce efficiency.

- The reaction is scalable and tolerates various functional groups.

Advantages

- Avoids regioselectivity issues common in traditional cyclocondensations.

- Mild reaction conditions and safe, readily available reagents.

- High yields (up to 93%) and broad substrate scope.

- Enables further functionalization, e.g., iodination and Suzuki–Miyaura cross-coupling to produce biologically active derivatives such as SC-560, celecoxib, and mavacoxib.

Reaction Scheme Summary

- Generation of nitrile imine from hydrazonoyl bromide.

- (3 + 3)-Annulation with mercaptoacetaldehyde to form 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediate.

- Dehydration and ring contraction induced by p-TsCl yielding 1-aryl-3-trifluoromethylpyrazole.

- Conversion to hydrochloride salt as needed.

Representative Data Table

| Entry | Hydrazonoyl Bromide | Solvent | p-TsCl Equiv. | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 2a | CH2Cl2 | 2.5 | RT | 2 | 91 | High conversion, isolated product |

| 2 | 2a | THF | 2.5 | RT | 2 | 80-85 | Slightly decreased yield |

| 3 | Various | CH2Cl2 | 2.5 | RT | 2 | 67-93 | Scalable, functional group tolerant |

Source: Adapted from recent ACS Organic Letters publication

Selective Preparation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

A patented method focuses on the selective preparation of the isomer 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, which is closely related to the target compound.

Method Highlights

- Reactants: Ethyl 4,4,4-trifluoroacetate and methylhydrazine.

- The reaction is performed in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol as a template or catalyst.

- This method achieves high selectivity towards the desired isomer over the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol isomer.

- Conditions and solvent details are proprietary but involve controlled temperature and stoichiometry to maximize selectivity.

Significance

- Provides a route to selectively prepare methylated trifluoromethyl pyrazolols.

- May be adapted for the preparation of hydrochloride salts by subsequent acid treatment.

Summary Table of Preparation Methods

| Method Type | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclocondensation with semicarbazide | 1,1,1-Trifluoro-4-methoxy-3-alken-2-one + semicarbazide | Reflux in H2O + pyridine, 16 h | 65-76 | Regioselective, requires base, moderate yield |

| Cyclocondensation with thiosemicarbazide | 1,1,1-Trifluoro-4-methoxy-3-alken-2-one + thiosemicarbazide | EtOH, 78 °C, 16 h | 70-88 | Produces thiocarboxamides, good yields |

| One-pot nitrile imine annulation | Hydrazonoyl bromide + mercaptoacetaldehyde + p-TsCl | RT, 2-16 h, halogenated solvents | 67-93 | Mild, scalable, high selectivity, functional group tolerant |

| Selective methylated pyrazolol synthesis | Ethyl 4,4,4-trifluoroacetate + methylhydrazine | Controlled conditions (patent) | Not specified | High selectivity for methylated isomer |

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Heterocycles

- This compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds. Its ability to participate in various chemical reactions, including oxidation, reduction, and substitution, allows chemists to create diverse derivatives tailored for specific applications.

Synthetic Methods

- The synthesis of 3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride typically involves cyclization reactions using precursors like trifluoroacetyl derivatives and hydrazines. Techniques such as microwave-assisted synthesis and continuous flow methods have been explored to enhance efficiency and yield .

| Synthetic Method | Description |

|---|---|

| Cyclization | Involves the reaction of hydrazines with trifluoroacetyl derivatives. |

| Microwave-assisted synthesis | Reduces reaction times while improving yields. |

| Continuous flow synthesis | Allows for better control over reaction conditions and scalability. |

Biological Research Applications

Potential Biological Activities

- Research indicates that 3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride may exhibit antimicrobial and anti-inflammatory properties. These activities are of interest in the development of new therapeutic agents .

Mechanism of Action

- The trifluoromethyl group enhances the compound's interaction with biological targets by increasing its lipophilicity, allowing it to effectively bind to hydrophobic pockets in enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing these interactions.

Pharmaceutical Development

Intermediate in Drug Synthesis

- The compound is being studied as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting various diseases. Its unique properties make it suitable for developing novel therapeutic agents .

Case Studies

- A notable application includes its use in synthesizing herbicides like pyroxasulfone. This highlights its importance in agrochemical formulations where effective weed control is essential .

Industrial Applications

Agrochemicals Production

- Beyond pharmaceuticals, 3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride is utilized in the production of agrochemicals. Its role as an intermediate in herbicide synthesis underscores its significance in agricultural chemistry .

Research Insights and Future Directions

Recent studies emphasize the need for efficient synthetic routes that minimize environmental impact while maximizing yield and selectivity. Innovative methods such as one-pot reactions and regioselective syntheses are being developed to streamline the production process of this compound and its derivatives .

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing its interaction with biological targets . These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Position 1 Substituents

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS 122431-37-2): The methyl group at position 1 increases hydrophobicity compared to the non-substituted parent compound. This analog is used as an organic intermediate, with 99% purity and industrial-scale production .

- This compound lacks detailed physical data but is referenced in patent literature . 1-(5-Chloro-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol: The pyridinyl group enhances π-π stacking interactions, relevant in medicinal chemistry .

Position 3 Substituents

- 3-Chloro-1-phenyl-1H-pyrazol-5-ol : Replacing CF₃ with chloro reduces electron-withdrawing effects, altering reactivity and solubility .

- 3-Pentafluoroethyl Derivatives: Compounds like 4-amino-3-pentafluoroethyl-1-phenyl-1H-pyrazol-5-ol hydrate hydrochloride exhibit increased molecular weight (456.21 g/mol) and modified antioxidant activity compared to CF₃ analogs .

Functional Group Additions

- 4-Amino Derivatives: 4-Amino-3-trifluoromethyl-1H-pyrazol-5-ol hydrochloride () introduces an amino group, enhancing hydrogen-bonding capacity and antioxidant efficacy.

- Ethoxy and Oxime Groups : 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-ethoxy-4-[(1E)-oxime]-1H-pyrazol-5-ol (CAS 324009-23-6) has a complex structure with a predicted pKa of 5.12, suggesting moderate acidity .

Physical and Chemical Properties

*Calculated based on molecular formula.

Biological Activity

3-(Trifluoromethyl)-1H-pyrazol-5-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

The chemical structure of 3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride includes a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The compound is often synthesized through various methods, including microwave-assisted reactions that yield high purity and selectivity .

Biological Activity Overview

Research indicates that 3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride exhibits several biological activities, including:

- Antioxidant Properties : The compound has shown significant radical-scavenging activity comparable to established antioxidants like Trolox and Edaravone (EDA) in various assays, including ABTS and FRAP tests .

- Enzyme Inhibition : It has been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .

- Antimicrobial Activity : Some studies have reported antimicrobial properties against various bacterial strains, with minimal inhibitory concentration (MIC) values indicating potent activity .

The mechanisms through which 3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride exerts its effects are multifaceted:

- Antioxidant Mechanism : The presence of the trifluoromethyl group enhances the compound's ability to donate electrons and stabilize free radicals, thereby reducing oxidative stress in cells .

- Enzyme Interaction : The compound's structure allows it to bind effectively to the active sites of enzymes like AChE, inhibiting their activity and thereby influencing neurotransmitter levels in the brain .

- Cellular Signaling Modulation : It may alter cellular signaling pathways involved in cell proliferation and apoptosis, contributing to its neuroprotective effects .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Neuroprotective Effects : In vitro studies demonstrated that 3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride protects neuronal cells from oxidative damage by scavenging reactive oxygen species (ROS) and enhancing cell viability at certain concentrations .

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound, finding it effective against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.5 µg/mL against resistant strains .

Research Findings Summary

The following table summarizes key findings related to the biological activity of 3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride, and how can reaction efficiency be validated?

- Methodology : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones. For example, describes non-conventional methods (e.g., microwave-assisted synthesis) to improve yield and reduce side products. Validate efficiency using techniques like <sup>1</sup>H-NMR (e.g., δ 7.2–8.2 ppm for aromatic protons) and melting point analysis (248–251°C) . Compare with conventional methods in , which involves stepwise halogenation and trifluoromethylation. Monitor reaction progress via TLC or HPLC to confirm intermediate formation .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodology : Use a combination of:

- <sup>1</sup>H/ <sup>19</sup>F-NMR : To verify trifluoromethyl (-CF3) groups (δ -60 to -70 ppm for <sup>19</sup>F) and pyrazole ring protons .

- XRD : For crystallographic validation of the hydrochloride salt (e.g., SHELX refinement protocols in ) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 227.19, as noted in ) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers under inert gas (N2 or Ar) at -20°C to prevent hydrolysis of the trifluoromethyl group. Avoid prolonged exposure to moisture or light, as CF3 groups can degrade under acidic conditions ( recommends similar protocols for pyrazole derivatives) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 3-(trifluoromethyl)-1H-pyrazol-5-ol hydrochloride?

- Methodology : Employ single-crystal XRD with SHELXL refinement ( ) to determine bond lengths, angles, and hydrogen-bonding networks. For example, highlights the use of XRD to resolve tautomerism in pyrazole derivatives by analyzing O–H···N interactions . Refinement parameters (e.g., R1 < 0.05) ensure structural accuracy.

Q. What computational strategies are effective in studying the electronic effects of the trifluoromethyl group on reactivity?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model the electron-withdrawing effects of -CF3 on the pyrazole ring. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. supports this approach for related trifluoromethylpyrazoles .

Q. How can researchers mitigate challenges in synthesizing reactive intermediates (e.g., 5-chloro precursors)?

- Methodology : Use low-temperature (-78°C) lithiation or Grignard reactions to stabilize intermediates. describes halogenation under alkaline conditions, which requires strict pH control to avoid side reactions . Monitor intermediates via <sup>19</sup>F-NMR to detect unwanted fluorination byproducts.

Q. What advanced analytical methods can quantify trace impurities in this compound?

- Methodology : Implement hyphenated techniques like LC-MS/MS or GC-MS with electron-capture detection (sensitive to -CF3 groups). ’s safety data emphasizes identifying chlorinated impurities (e.g., 4-chloro analogs) using retention time matching .

Q. How should contradictory spectral data (e.g., NMR shifts) from different synthesis routes be analyzed?

- Methodology : Cross-validate using 2D NMR (COSY, HSQC) to assign signals unambiguously. For example, and report differing <sup>1</sup>H-NMR shifts for similar compounds; reproducibility tests under standardized conditions (solvent, temperature) can resolve discrepancies .

Methodological Notes

- Synthesis Optimization : Prioritize microwave or ultrasound-assisted methods ( ) over traditional reflux to reduce reaction time .

- Safety Protocols : Follow GHS guidelines ( ) for handling corrosive byproducts (e.g., HCl gas) using scrubbers and PPE .

- Data Reproducibility : Archive raw spectral and crystallographic data (e.g., CIF files) for peer validation, adhering to IUCr standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.